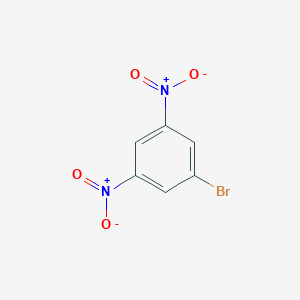

1-Bromo-3,5-dinitrobenzene

Descripción

Contextual Significance in Organic Synthesis and Industrial Chemistry

1-Bromo-3,5-dinitrobenzene, also known as BDNB, is a versatile building block in the synthesis of a wide array of organic molecules. a2bchem.com Its utility stems from its distinct structural characteristics and reactivity, which allow it to participate in various chemical reactions. a2bchem.com The presence of a bromine atom and two nitro groups on the benzene (B151609) ring significantly influences its chemical behavior. cymitquimica.com The nitro groups, being strong electron-withdrawing groups, play a crucial role in the compound's reactivity. cymitquimica.com

In the realm of organic synthesis , this compound serves as a key intermediate for creating complex organic compounds. a2bchem.com It readily participates in substitution, coupling, and condensation reactions. a2bchem.com One of its most notable applications is in nucleophilic aromatic substitution reactions, where it reacts with different nucleophiles to introduce functional groups like amines, alcohols, or acids onto the benzene ring. a2bchem.com This capability allows for the synthesis of diverse and intricate organic molecules. a2bchem.com

The industrial applications of this compound are extensive, with the compound serving as a crucial intermediate in the production of various materials. a2bchem.comlookchem.com It is a key component in the manufacturing of:

Dyes: Its chemical structure can be manipulated to create a wide range of colors, making it a valuable ingredient in the formulation of dyes for textiles and plastics. guidechem.comlookchem.com

Pharmaceuticals: It acts as a building block for the creation of new drugs and medicinal compounds. cymitquimica.comlookchem.com Its functional groups can be modified to produce molecules with specific therapeutic properties. lookchem.com

Agrochemicals: It is used in the synthesis of pesticides and herbicides. lookchem.com Its unique structure enables the development of compounds that can effectively control pests and weeds in agricultural settings. lookchem.com

Scope of Academic Inquiry: Beyond Basic Characterization

While the basic properties of this compound are well-documented, its utility in advanced academic research extends far beyond simple characterization. The compound has become a subject of deeper scientific investigation, with researchers exploring its complex reactivity and potential applications in novel areas.

One area of active research involves its use as an optical probe in reaction systems to study the reactivity of nucleophiles. biosynth.com The fluorescence of this compound changes depending on the nature and concentration of the nucleophile it interacts with, providing valuable insights into reaction mechanisms. biosynth.com

Furthermore, detailed studies have been conducted on its reactivity in aromatic nucleophilic substitution (SNAr) reactions . Research has shown that the substitution of either the nitro group or the halogen atom in this compound depends on the nature of the attacking nucleophile and the polarity of the solvent used. mathnet.ru For instance, hard Lewis bases tend to replace the nitro group, while soft Lewis bases favor the substitution of the bromine atom. mathnet.ru This dual reactivity offers a fascinating area for mechanistic studies and provides a versatile tool for synthetic chemists.

The synthesis of this compound itself has also been a subject of academic exploration. One notable method is the Hunsdiecker reaction , involving the reaction of silver 3,5-dinitrobenzoate (B1224709) with bromine. scispace.com Studies on this reaction have provided insights into reaction mechanisms, supporting a homolytic rather than a heterolytic pathway. scispace.com Another synthetic route involves the bromination of m-dinitrobenzene in the presence of sulfuric acid and N-bromosuccinimide.

The compound's physical properties have also been a subject of detailed investigation. It is typically a yellow crystalline solid with moderate solubility in organic solvents like acetone (B3395972) and ether, and limited solubility in water. cymitquimica.com

| Property | Value |

| Molecular Formula | C₆H₃BrN₂O₄ |

| Molecular Weight | 247.00 g/mol |

| Melting Point | 75-76 °C |

| Boiling Point | 309.335 °C at 760 mmHg |

| Appearance | Off-white/Powder |

| CAS Number | 18242-39-2 |

This table contains data sourced from multiple references. cymitquimica.comlookchem.comnih.gov

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of this compound rely on well-established reaction pathways, often involving multiple steps or harsh reaction conditions.

The direct dinitration of bromobenzene to yield this compound is not a primary synthetic route. The bromine substituent on the benzene ring is an ortho-, para-director for electrophilic aromatic substitution. Consequently, the nitration of bromobenzene predominantly yields a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene. Further nitration of these mono-nitro products tends to occur at other positions, leading to compounds such as 1-bromo-2,4-dinitrobenzene and 1-bromo-2,6-dinitrobenzene. Achieving the 3,5-dinitro substitution pattern directly from bromobenzene is challenging due to the directing effects of both the bromine and the first introduced nitro group. Therefore, alternative strategies starting from different precursors are generally employed for the efficient synthesis of this compound.

A successful and well-documented method for the preparation of this compound is through the Hunsdiecker reaction. This reaction involves the thermal decarboxylation of a silver salt of a carboxylic acid in the presence of a halogen.

In this specific synthesis, 3,5-dinitrobenzoic acid is first converted to its silver salt, silver 3,5-dinitrobenzoate, in high yield (94%) by reacting it with silver nitrate. The subsequent reaction of the dried silver salt with bromine in a solvent such as carbon tetrachloride at reflux temperature yields this compound. The reaction proceeds via a radical mechanism and is an effective way to introduce a bromine atom in place of a carboxyl group. This method has been reported to produce the desired product in good yield (86% crude, 63% after recrystallization).

Table 1: Hunsdiecker Reaction for the Synthesis of this compound

| Reactant | Reagent | Solvent | Temperature | Yield (Crude) | Yield (Recrystallized) |

|---|

Another established route to this compound involves the bromination of 1,3-dinitrobenzene. Due to the presence of two deactivating nitro groups, the direct bromination of 1,3-dinitrobenzene requires forcing conditions. One effective method is to perform the bromination in concentrated sulfuric acid in the presence of silver sulfate. The silver sulfate acts to remove bromide ions from the solution, thereby increasing the concentration of the active brominating agent, the bromonium ion (Br+). This allows the reaction to proceed at a reasonable rate.

An alternative approach involves brominating 2,4-dinitroaniline to 2-bromo-4,6-dinitroaniline, followed by diazotization of the amine group and subsequent reduction to replace it with a hydrogen atom.

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis and functionalization of this compound, often employing catalytic systems to achieve high selectivity and yield under milder conditions.

This compound serves as a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromo substituent allows this compound to participate in a variety of such transformations, enabling the synthesis of a wide range of derivatives.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organohalide. This compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to form substituted biphenyls. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

The Mizoroki-Heck reaction provides a method for the arylation of alkenes. This compound can react with various alkenes, such as styrene or acrylates, in the presence of a palladium catalyst and a base to form 3,5-dinitrostilbenes or 3,5-dinitrocinnamates, respectively.

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction allows for the introduction of an alkynyl group onto the 3,5-dinitrophenyl scaffold by reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base.

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups at the C-1 position.

The structure of this compound, with its electron-deficient aromatic ring, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the chemo- and regioselective synthesis of various derivatives.

Interestingly, this compound exhibits dual reactivity in SNAr reactions. Depending on the nucleophile and reaction conditions, either the bromine atom or one of the nitro groups can be displaced. For instance, reaction with sodium methoxide (B1231860) can lead to the substitution of a nitro group, while other nucleophiles might preferentially replace the bromine atom. This selectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature, providing a pathway to selectively synthesize different classes of derivatives. The ability to control which leaving group is substituted offers a powerful tool for the regioselective functionalization of the 3,5-dinitrophenyl core.

Structure

2D Structure

Propiedades

IUPAC Name |

1-bromo-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDMYNWXIGPOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864816 | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18242-39-2, 63460-06-0 | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18242-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018242392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

1-Bromo-3,5-dinitrobenzene is a key substrate for studying Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. a2bchem.comsmolecule.com These reactions typically proceed via a two-step addition-elimination mechanism. uobasrah.edu.iq The first, and usually rate-limiting, step is the attack of the nucleophile on the electron-deficient ring to form a stabilized anionic intermediate. stackexchange.comnih.gov The second, faster step involves the departure of the leaving group, which restores the aromaticity of the ring. uobasrah.edu.iq

The presence of two nitro (-NO₂) groups on the benzene (B151609) ring is crucial for its reactivity. These groups are strongly electron-withdrawing, which reduces the electron density of the aromatic ring, making it highly electrophilic and thus susceptible to attack by nucleophiles. libretexts.org In the case of this compound, the nitro groups are positioned meta to the bromine atom.

Unlike ortho and para substituted nitroarenes, where activation occurs through both the inductive effect (-I) and the mesomeric or resonance effect (-M), the activation in this compound is determined solely by the inductive effect. mathnet.ruresearchgate.net The meta-positioning prevents the nitro groups from directly delocalizing the negative charge of the intermediate via resonance onto their oxygen atoms. stackexchange.com Consequently, the activation of the ring is significantly less pronounced compared to its isomers, such as 1-bromo-2,4-dinitrobenzene, where both effects operate in concert. mathnet.rusolubilityofthings.com

In the context of SNAr reactions, the carbon-halogen bond strength is a critical factor, and these bonds are significantly stronger in aryl halides than in alkyl halides. libretexts.org For activated aryl halides, the typical order of leaving group ability is often F > Cl ≈ Br > I, which is the inverse of the order seen in SN2 reactions. nih.gov This "element effect" highlights that the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. nih.gov

However, the reactivity of this compound presents a notable complexity. Depending on the reaction conditions, either the bromine atom or one of the nitro groups can act as the leaving group. mathnet.ru This dual reactivity is a key feature of this substrate, where the nature of the attacking nucleophile and the solvent can dictate the reaction's regioselectivity. mathnet.ruresearchgate.net

The SNAr mechanism proceeds through a distinct, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmdpi.com This complex is formed when the nucleophile adds to the carbon atom bearing the leaving group, temporarily destroying the ring's aromaticity and changing the hybridization of the attacked carbon from sp² to sp³. uobasrah.edu.iqlibretexts.org

The stability of the Meisenheimer complex is paramount to the reaction's feasibility and is significantly enhanced by the presence of electron-withdrawing groups, such as the two nitro groups on the ring. uobasrah.edu.iq These groups help to delocalize the negative charge of the anionic intermediate, thereby stabilizing it. libretexts.org In some cases, these intermediates are stable enough to be isolated. uobasrah.edu.iqmdpi.com The subsequent, rapid expulsion of the leaving group (either bromide or nitrite) from the Meisenheimer complex restores the stable aromatic system and yields the final substitution product. uobasrah.edu.iq

A fascinating aspect of this compound's reactivity is its regioselectivity, which is highly dependent on the properties of the nucleophile. Research has demonstrated that a competition exists between the substitution of the bromo group and a nitro group. This outcome is rationalized by the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net

Soft Lewis Bases , such as arenethiolates, which have high polarizability, preferentially replace the bromine atom. mathnet.ru

Hard Lewis Bases , such as the 1,2,4-triazolate anion, which are characterized by low polarizability and high basicity, exclusively replace a nitro group. mathnet.ruresearchgate.net

Intermediate Lewis Bases , like phenoxide, can lead to a mixture of products, with the ratio being heavily influenced by the solvent system. mathnet.ruresearchgate.net

The kinetics of the reaction are generally governed by the slow formation of the Meisenheimer complex, which is the rate-determining step. nih.govmathnet.ru

Interactive Data Table: Regioselectivity in Reactions of this compound (1a) This table summarizes the products formed from the reaction of this compound with various nucleophiles in different solvents, illustrating the principle of dual reactivity. mathnet.ruresearchgate.net

| Nucleophile (NuH) | Lewis Base Character | Solvent | Product(s) (Substitution of) |

| 1,2,4-triazole | Hard | MeCN | Nitro group only |

| 1,2,4-triazole | Hard | NMP | Resin |

| 1,2,4-triazole | Hard | HMPA | Resin |

| Phenylthiol (PhSH) | Soft | NMP | Bromine only |

| Phenylthiol (PhSH) | Soft | HMPA | Bromine only |

| Phenol (PhOH) | Intermediate | MeCN | Nitro group only |

| Phenol (PhOH) | Intermediate | NMP | Mixture (~1:1) of Nitro and Bromine substitution |

| Phenol (PhOH) | Intermediate | HMPA | Mixture (~1:1) of Nitro and Bromine substitution |

| 2,2,2-trifluoroethanol | Intermediate/Soft | NMP | Mixture of Nitro and Bromine substitution |

| Acetophenone (B1666503) oxime | Intermediate | MeCN | Nitro group only |

| Acetophenone oxime | Intermediate | NMP | Mixture (~1:1) of Nitro and Bromine substitution |

Table based on data from Dutov, M.D. et al. mathnet.ruresearchgate.net

The choice of solvent plays a critical role in the SNAr reactions of this compound, influencing both the reaction rate and the regioselectivity. Dipolar aprotic solvents are generally preferred for SNAr reactions. acsgcipr.org Studies have specifically investigated the reaction in acetonitrile (B52724) (MeCN), N-methylpyrrolidone (NMP), and hexamethylphosphoramide (B148902) (HMPA). mathnet.ruresearchgate.net

The ability of the solvent to solvate the intermediate Meisenheimer complex can affect its stability and thus the course of the reaction. researchgate.net More polar and basic solvents like NMP and HMPA are better able to stabilize the transition states leading to both bromo- and nitro-substitution, often resulting in mixtures of products with intermediate nucleophiles. mathnet.ruresearchgate.net In contrast, a less polar solvent like acetonitrile can be more selective; for example, with phenoxide and acetophenone oxime, only the nitro group substitution product is observed in MeCN, whereas mixtures are formed in NMP and HMPA. mathnet.ruresearchgate.net This demonstrates that the solvent can be a determining factor in the reaction pathway.

Other Key Reaction Types

While SNAr is the predominant reaction pathway, this compound can participate in other transformations. The nitro groups themselves can be chemically altered. A common reaction for nitroaromatic compounds is the reduction of the nitro groups to amino groups (-NH₂). This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst or certain metal hydrides, which would transform the molecule into 5-bromo-1,3-diaminobenzene. The compound also serves as a versatile building block in the synthesis of more complex organic molecules through various substitution and coupling reactions. a2bchem.com

Reductive Transformations of Nitro Groups

The nitro groups of this compound are susceptible to reduction by various chemical reagents. This transformation is a cornerstone in the synthesis of more complex molecules, as the resulting amino groups can be further modified. The reduction process can be controlled to yield different products, ranging from partial reduction to a hydroxylamine (B1172632) intermediate to complete reduction to an amine.

The general pathway for the reduction of nitroaromatic compounds involves the formation of nitroso and hydroxylamine intermediates before the final amine product is obtained. The choice of reducing agent and reaction conditions determines the final product. For instance, catalytic hydrogenation is a common method for reducing nitro groups. mdpi.com

Commonly used reducing agents for the transformation of nitroarenes to anilines include metal/acid combinations. The presence of two nitro groups on the benzene ring means that selective reduction of one group while leaving the other intact can be challenging and often requires careful control of reaction conditions.

The reduction of nitro groups to amino groups is a critical transformation. For example, in a related compound, 2-chloro-1,3,5-trinitrobenzene, one nitro group can be selectively reduced to an amino group using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) at 60°C, yielding 2-chloro-3,5-dinitroaniline (B13986074) with an 89% yield. This demonstrates a common strategy for reducing one of multiple nitro groups on a benzene ring.

Table 1: Examples of Reagents for Nitro Group Reduction

| Reagent System | Typical Product | Notes |

| Tin(II) chloride (SnCl₂) in HCl | Amino group (-NH₂) | A classic method for the reduction of aromatic nitro groups. |

| Iron (Fe) in HCl | Amino group (-NH₂) | A widely used and cost-effective industrial method. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Amino group (-NH₂) or Hydroxylamine (-NHOH) | The product can often be controlled by modifying the catalyst, solvent, and additives. mdpi.com |

| Sodium Borohydride (NaBH₄) with a catalyst | Amino group (-NH₂) | The reaction mechanism involves the platinum-catalyzed reduction of the nitro compounds. mdpi.com |

Electrophilic Aromatic Substitution on Activated Derivatives

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-withdrawing nature of the two nitro groups (-NO₂), which pull electron density from the ring, making it less attractive to electrophiles. msu.edu Therefore, direct electrophilic substitution on this compound is generally not feasible under standard conditions.

To facilitate electrophilic substitution, the ring must first be activated. This is typically achieved by chemically modifying one or both of the deactivating nitro groups into activating, electron-donating groups. The most common strategy is the reduction of a nitro group to an amino group (-NH₂). The amino group is a strong activating group and an ortho-, para-director. schoolwires.net

Once a derivative such as 3-bromo-5-nitroaniline (B1329233) is formed (via the selective reduction of one nitro group), the aromatic ring becomes activated and can undergo electrophilic aromatic substitution. The amino group will direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity

| Substituent Group | Classification | Effect on Benzene Ring | Typical Directing Influence |

| Nitro (-NO₂) | Deactivating | Strongly Electron-Withdrawing | Meta |

| Bromo (-Br) | Deactivating | Weakly Electron-Withdrawing | Ortho, Para |

| Amino (-NH₂) | Activating | Strongly Electron-Donating | Ortho, Para |

| Hydroxyl (-OH) | Activating | Strongly Electron-Donating | Ortho, Para |

For example, after the reduction of one nitro group, the resulting 3-bromo-5-nitroaniline would be susceptible to electrophilic attack. A subsequent reaction, such as bromination, would be directed by the powerful activating -NH₂ group to the positions ortho and para to it.

Radical Reactions and Homolytic Mechanisms

While ionic reactions like nucleophilic and electrophilic substitutions are common for aromatic compounds, this compound can also be understood through the lens of radical chemistry, particularly in its synthesis. A notable method for preparing this compound is the Hunsdiecker reaction, which proceeds via a homolytic (free radical) mechanism. scispace.com

In this synthesis, silver 3,5-dinitrobenzoate (B1224709) is treated with bromine in a non-polar solvent like carbon tetrachloride. The reaction involves the homolytic cleavage of the oxygen-halogen bond in an acyl hypobromite (B1234621) intermediate, followed by decarboxylation of the resulting carboxyl radical to form a 3,5-dinitrophenyl radical. This radical then abstracts a bromine atom from another bromine molecule or acyl hypobromite to yield the final product, this compound. scispace.com

The fact that the presence of a second nitro group (compared to silver nitrobenzoate salts) does not significantly impact the reaction rate supports a homolytic mechanism over a heterolytic one. scispace.com

The general steps of a radical chain reaction are:

Initiation: The initial formation of radical species, often induced by heat or light. libretexts.org In the Hunsdiecker reaction, this is the reaction between the silver salt and bromine.

Propagation: A radical reacts with a stable molecule to form a product and another radical, continuing the chain. libretexts.org This involves the decarboxylation and subsequent bromination steps.

Termination: Two radicals combine to form a stable, non-radical product, which ends the chain reaction. libretexts.org

While the Hunsdiecker reaction provides a synthetic route involving a radical mechanism, other radical reactions could potentially involve the homolytic cleavage of the C-Br bond under specific conditions, such as high temperatures or UV radiation, to form a 3,5-dinitrophenyl radical. uobasrah.edu.iq

Advanced Spectroscopic and Computational Analysis

Elucidation of Molecular Structure

The precise three-dimensional arrangement of atoms in 1-Bromo-3,5-dinitrobenzene has been determined through a combination of sophisticated spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In a study detailing the synthesis of a radiobrominated tyrosine kinase inhibitor, the ¹H and ¹³C NMR spectra of this compound were recorded. nii.ac.jp The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows two distinct signals corresponding to the aromatic protons. A doublet at δ 8.72 ppm is assigned to the two equivalent protons at the C2 and C6 positions, while a triplet at δ 9.01 ppm corresponds to the proton at the C4 position. The coupling constant (J) for the interaction between these protons is 1.6 Hz. nii.ac.jp

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct peaks for each carbon atom. The chemical shifts are observed at δ 117.7, 123.8, 132.2, and 149.1 ppm. nii.ac.jp

| NMR Data for this compound | |

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H (in CDCl₃) | 8.72 (d, J = 1.6 Hz, 2H) |

| 9.01 (t, J = 1.6 Hz, 1H) | |

| ¹³C (in CDCl₃) | 117.7 |

| 123.8 | |

| 132.2 | |

| 149.1 |

Table 1: ¹H and ¹³C NMR spectral data for this compound. nii.ac.jp

X-ray Crystallography for Solid-State Structure

The definitive solid-state structure of this compound has been elucidated using X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's three-dimensional architecture.

Crystals of this compound have been analyzed by X-ray diffraction (XRD). biosynth.com A specific entry in the Crystallography Open Database (COD), with the identification number 1553993, provides detailed crystallographic data for this compound. nih.gov The analysis reveals a monoclinic crystal system with the space group P2₁/c.

| Crystallographic Data for this compound | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0782 |

| b (Å) | 7.7495 |

| c (Å) | 16.7782 |

| α (°) | 90 |

| β (°) | 107.441 |

| γ (°) | 90 |

| Volume (ų) | 1374.2 |

Table 2: X-ray crystallographic data for this compound. Data sourced from the Crystallography Open Database (COD ID: 1553993). nih.gov

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to investigate the properties and reactivity of this compound at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and predict the reactivity of molecules. For nitroaromatic compounds like this compound, DFT calculations are instrumental in determining key electronic descriptors.

Several Quantitative Structure-Activity Relationship (QSAR) studies have utilized DFT to calculate parameters such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and the electrophilicity index (ω). core.ac.ukimist.ma These descriptors are crucial for understanding the molecule's susceptibility to nucleophilic attack, a common reaction pathway for nitroaromatics. The electron-withdrawing nature of the two nitro groups and the bromine atom significantly influences the electronic properties of the benzene (B151609) ring, making it highly electrophilic.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

While specific molecular dynamics (MD) simulation studies focusing solely on this compound are not extensively reported in the literature, this computational technique is broadly applied to understand the behavior of similar molecules in solution. MD simulations can model the interactions between the solute and solvent molecules over time, providing insights into solvent effects on conformational stability and reaction dynamics. For a molecule like this compound, MD could be used to explore how different solvents might influence the orientation of the nitro groups and the accessibility of the electrophilic sites to reactants.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its reactivity or biological activity. This compound and related nitroaromatic compounds are frequently included in QSAR studies to predict their toxicity, which is often linked to their chemical reactivity.

In studies on the toxicity of nitrobenzenes to organisms like Tetrahymena pyriformis, QSAR models have been developed using various molecular descriptors. imist.maniscpr.res.indergipark.org.tr These models often incorporate parameters derived from DFT calculations, such as E_LUMO, as well as hydrophobicity (logP). The inclusion of this compound in these datasets helps to build more robust and predictive models for the entire class of nitroaromatic compounds. For instance, the toxicity of dinitrobenzene isomers has been shown to vary based on the substitution pattern, highlighting the importance of structural features in determining reactivity. researchgate.net

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The structure of 1-Bromo-3,5-dinitrobenzene allows it to serve as a foundational component in the synthesis of intricate molecular designs. The reactive bromine atom can be readily substituted, facilitating the introduction of diverse functional groups, which is a crucial step in constructing complex organic structures. nbinno.com

Synthesis of Pharmaceuticals and Agrochemicals

In the pharmaceutical industry, this compound functions as a fundamental building block in the discovery and synthesis of novel therapeutic agents. nbinno.com Its dinitrobenzene core is a feature in various biologically active molecules, and the compound provides a reliable scaffold for generating diverse molecular structures for screening and development. Aromatic nitro compounds are integral to many drugs, and the presence of the bromine atom on this particular scaffold offers a convenient handle for further chemical modifications. nbinno.comnih.gov

Similarly, the agrochemical sector utilizes this compound in the development of potent pesticides and herbicides. nbinno.comnbinno.com Its chemical properties are instrumental in synthesizing advanced crop protection agents. nbinno.com The compound serves as an excellent scaffold for creating libraries of diverse molecules, which are then screened to identify new-generation agrochemicals. nbinno.com

| Property | Value |

| Molecular Formula | C₆H₃BrN₂O₄ |

| Molecular Weight | 247.00 g/mol |

| Appearance | White to Light yellow powder/crystal |

| Solubility | Slightly soluble in water |

Note: This table contains general properties of this compound.

Precursor for Dyes and Pigments

The unique electronic properties conferred by the nitro groups make this compound a useful precursor in the synthesis of dyes and pigments. nbinno.com The structure can be chemically manipulated to produce a range of colors for various applications, including textiles. nbinno.com While specific modern commercial dyes derived directly from this compound are not extensively detailed in readily available literature, its chemical relatives, nitroaromatic compounds, have a long history in the dye industry. For instance, the ammonolysis of related compounds can lead to aniline (B41778) derivatives, which are foundational components for many dyes. scirp.org

Role in Medicinal Chemistry and Drug Discovery

The utility of this compound in medicinal chemistry extends beyond its role as a simple building block; it is a key component for innovation in drug discovery. nbinno.com The nitro group is a well-established pharmacophore and also a potential toxicophore, and its presence has a significant effect on the electronic properties and polarity of molecules, which can enhance interactions with biological targets like proteins. researchgate.net

Environmental Fate and Biotransformation

Chemical Degradation Pathways in Environmental Contexts

The degradation of 1-bromo-3,5-dinitrobenzene in the environment can occur through several chemical processes, primarily nucleophilic aromatic substitution and photodegradation. The electron-withdrawing nature of the two nitro groups makes the benzene (B151609) ring highly electrophilic and thus susceptible to attack by nucleophiles present in the environment (e.g., water, hydroxide, sulfides).

Research into the reactivity of this compound shows that it can undergo nucleophilic aromatic substitution where either the bromine atom or one of the nitro groups is replaced. The specific product formed depends on the nature of the attacking nucleophile and the reaction conditions, such as the solvent. For instance, reactions with certain nitrogen-based nucleophiles can lead to the substitution of the bromine atom. In contrast, reactions with methoxide (B1231860) have been shown to replace a nitro group. This dual reactivity indicates that in varied environmental matrices, a mixture of degradation products could be formed.

Another significant environmental degradation pathway for brominated aromatic compounds is photodegradation, driven by sunlight. mdpi.com Studies on related brominated flame retardants show that photolysis, particularly in the presence of sensitizing agents like acetone (B3395972) or natural organic matter, leads to debromination as a primary degradation step. mdpi.com The dinitrobenzene moiety itself can absorb UV light, which may lead to the formation of reactive species and subsequent degradation. researchgate.net The rate of photodegradation is influenced by the wavelength of light and the medium in which the compound is dissolved. mdpi.com

Interactive Table 1: Nucleophilic Substitution Reactions of this compound Below is a summary of laboratory findings on the chemical reactivity of this compound with various nucleophiles, illustrating potential chemical degradation pathways.

| Nucleophile | Reagent System | Product(s) | Substituted Group |

| 1,2,4-Triazole | K₂CO₃ in MeCN | 1-(3-Bromo-5-nitrophenyl)-1,2,4-triazole | Nitro Group |

| Morpholine (B109124) | DMSO at 100 °C | Mixture of chlorine and nitro substitution products | Chlorine & Nitro Group |

| Sodium Methoxide | MeOH | 1-Bromo-3-methoxy-5-nitrobenzene | Nitro Group |

| Benzyl Alcohol | KOH in tetramethylurea | 1-(Benzyloxy)-3-bromo-5-nitrobenzene | Nitro Group |

*Note: Data for morpholine reaction is based on the analogous compound 1-chloro-3,5-dinitrobenzene, suggesting similar reactivity for the bromo-derivative.

Biotransformation Processes

While specific data on the biotransformation of this compound is limited, the metabolic fate can be inferred from the well-documented pathways for other nitroaromatic compounds. nih.gov Biotransformation is expected to proceed primarily through the reduction of the nitro groups, which dramatically alters the compound's chemical properties and is a critical first step in both detoxification and, in some cases, bioactivation.

Microorganisms in soil and sediment play a crucial role in the degradation of nitroaromatic compounds. While direct studies on this compound are scarce, the microbial transformation of related compounds like 2,4-dinitrotoluene (B133949) (DNT) provides a likely model. nih.gov The primary microbial degradation pathway involves the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. nih.gov

Fungi, such as Mucrosporium sp., and various bacteria can perform these reductions under anaerobic or anoxic conditions. nih.gov This process can lead to the formation of aminonitro- and diaminobromo-benzene intermediates. In some microbial systems, condensation reactions between hydroxylamino and nitroso intermediates can occur, leading to the formation of dimeric azoxy compounds, which are often persistent metabolites. nih.gov For example, the transformation of DNT is known to produce various dinitro-azoxytoluene isomers. nih.gov It is plausible that similar azoxy dimers could be formed from this compound during its microbial degradation.

The reduction of the nitro groups is a key metabolic step catalyzed by a class of enzymes known as nitroreductases. epa.gov These enzymes are found in a wide range of organisms, from bacteria to mammals, and typically use flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors. They transfer electrons from cellular reducing equivalents like NAD(P)H to the nitro group. epa.gov

The process occurs in single-electron or two-electron steps:

First Reduction: One nitro group is reduced to a nitroso group (-NO).

Second Reduction: The nitroso group is reduced to a hydroxylamino group (-NHOH).

Third Reduction: The hydroxylamino group is reduced to an amino group (-NH₂).

This sequence can then be repeated for the second nitro group, ultimately yielding 5-bromo-benzene-1,3-diamine. mdpi.com The reduction of nitroaromatics to their corresponding amines is a well-established reaction in both chemical synthesis and biological systems. nih.gov

The biotransformation of this compound can lead to the formation of reactive metabolites. The parent compound itself is electrophilic due to the electron-withdrawing nitro groups and can potentially react with cellular nucleophiles. However, the intermediate hydroxylamino and the final amino metabolites are also of significant toxicological interest. Arylhydroxylamines can be unstable and may undergo rearrangement or oxidation to form reactive nitroso species and quinone-imines, which can covalently bind to macromolecules like proteins and DNA. nih.gov

A primary detoxification pathway for electrophilic compounds and their metabolites is conjugation with endogenous molecules. encyclopedia.pub The most important of these is glutathione (B108866) (GSH), a tripeptide present in high concentrations in most cells. nih.gov The reaction is often catalyzed by glutathione S-transferases (GSTs). researchgate.net

The process typically follows these steps:

GSH Conjugation: The electrophilic carbon on the benzene ring of this compound (or a metabolite) is attacked by the nucleophilic thiol group of GSH, displacing the bromine atom to form a glutathione S-conjugate.

Mercapturic Acid Pathway: The initial GSH conjugate is then further metabolized. The glutamyl and glycinyl residues are cleaved off by enzymes like γ-glutamyltransferase (GGT) and dipeptidases, leaving a cysteine conjugate. nih.gov This cysteine conjugate is then typically N-acetylated by N-acetyltransferases to form a mercapturic acid, which is more water-soluble and readily excreted from the body. nih.gov

This conjugation process serves as a major route for detoxification and elimination of the xenobiotic from the organism. encyclopedia.pub

Mechanistic Toxicology and Environmental Impact

Molecular Mechanisms of Toxicity for Nitroaromatic Compounds

The toxicity of nitroaromatic compounds is complex and involves several molecular mechanisms. A unifying theory points to a process involving electron transfer, the generation of reactive oxygen species (ROS), subsequent oxidative stress, and interactions with antioxidants. nih.gov

A primary mechanism of nitroaromatic toxicity is through redox cycling. nih.gov Flavoenzymes, such as NADPH:cytochrome P-450 reductase, can catalyze the single-electron reduction of nitroaromatic compounds to form nitro anion radicals. mdpi.commdpi.com In the presence of oxygen, these radicals can donate an electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical. oup.comnih.gov This process, known as redox cycling, can occur repeatedly, leading to a significant accumulation of superoxide anions.

The superoxide anion can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide and highly reactive hydroxyl radicals. oup.comnih.gov This cascade of ROS production can overwhelm the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. nih.gov Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxicity. nih.gov The cytotoxicity of many nitroaromatic compounds is often correlated with their single-electron reduction potential, highlighting the importance of redox cycling in their toxic effects. lmaleidykla.ltiaea.org

Nitroaromatic compounds and their metabolites can interact with and damage critical biological macromolecules.

Proteins: The nitro groups of some nitroaromatic ligands can participate in "π-hole interactions" with lone-pair electrons from atoms like oxygen and sulfur in protein structures. nih.gov These interactions can be significant for ligand-protein complexation. nih.gov Furthermore, reactive metabolites of nitroaromatics, such as quinones and iminoquinones, are electrophilic and can covalently bind to tissue proteins, altering their structure and function. researchgate.net Peroxynitrite, a reactive nitrogen species formed from nitric oxide and superoxide, can also cause protein nitration, leading to changes in protein function, aggregation, and signaling. mdpi.com

DNA: The mutagenicity of nitroaromatic compounds is well-documented and stems from their ability to damage DNA. nih.govacs.org Reduction products of these compounds can directly damage DNA or form adducts. nih.gov These adducts can lead to misincorporation of nucleotides during DNA replication, resulting in various types of mutations, including transitions, transversions, and frameshifts. nih.gov The formation of reactive oxygen species through redox cycling can also induce DNA damage. nih.gov

The metabolic reduction of the nitro group is a critical step in the activation of nitroaromatic compounds to more toxic forms. This process occurs in a stepwise manner, often through enzymatic reactions.

The initial one-electron reduction forms a nitro anion radical, as discussed in the context of redox cycling. mdpi.com Further reduction can lead to the formation of a nitroso (Ar-N=O) derivative, and then a hydroxylamine (B1172632) (Ar-NHOH) derivative. oup.com These metabolites, particularly the arylhydroxylamines, are often more toxic and carcinogenic than the parent nitroaromatic compound. oup.com Arylhydroxylamines are reactive electrophiles that can bind to macromolecules like DNA, forming the adducts responsible for the mutagenic effects of many nitroaromatics. nih.gov

Quantitative Structure-Toxicity Relationships (QSTR)

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. scispace.com These models have been extensively applied to nitroaromatic compounds to understand the structural features that govern their toxicity. oup.comscispace.comnih.govnih.gov

For nitroaromatic compounds, QSTR studies have shown that toxicity is influenced by several factors, including:

Number of nitro groups: The quantity of nitro groups can impact the toxicity of the compound. oup.comnih.gov

Molecular descriptors: Various descriptors, such as topological, fragment, and quantum-chemical parameters, are used to build predictive models. nih.gov

Electrophilicity: The energy of the lowest unoccupied molecular orbital (ELUMO), a measure of electrophilicity, has been correlated with the toxicity of nitrobenzenes. nih.gov

Lipophilicity: The octanol/water distribution coefficient (log D) has been shown to be a significant variable in predicting cytotoxicity, indicating that a compound's ability to partition into biological membranes plays a role. lmaleidykla.lt

These models provide a valuable means for the preliminary assessment of the toxicity of new or untested nitroaromatic compounds, aiding in the prioritization of chemicals for further testing. oup.commdpi.com

Below is a table summarizing key descriptors used in QSTR models for nitroaromatic compounds and their general influence on toxicity.

| Descriptor Category | Specific Descriptor Example | General Influence on Toxicity |

| Constitutional | Number of Nitro Groups (nNO₂) | Often increases toxicity |

| Topological | Molecular Shape Indices (e.g., Ms) | Relates molecular size and branching to toxicity |

| Quantum-Chemical | Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | Lower ELUMO (higher electrophilicity) can correlate with higher toxicity |

| Physicochemical | Octanol/Water Partition Coefficient (logP or logD) | Higher lipophilicity can enhance cellular uptake and thus toxicity |

Environmental Contamination and Remediation Strategies

The extensive use and persistence of nitroaromatic compounds have resulted in the contamination of soil and groundwater. nih.gov 1-Bromo-3,5-dinitrobenzene, as an industrial intermediate, poses a potential risk for environmental release. chemicalbook.com The recalcitrance of these compounds to natural degradation processes necessitates the development of effective remediation strategies. nih.gov

Remediation approaches for sites contaminated with nitroaromatic compounds include both physical and biological methods. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising strategy. Some bacteria possess enzymes, such as nitroreductases, that can initiate the degradation of nitroaromatic compounds by reducing the nitro groups. mdpi.com Another advanced approach involves the use of nanomaterials. For instance, silicon quantum dots have been explored for the detection of nitroaromatic compounds like TNT at very low concentrations through electron transfer mechanisms. wikipedia.org The reduction of nitroaromatic pollutants to their corresponding aniline (B41778) derivatives using catalysts is another area of active research for remediation. researchgate.net

Future Research Directions

Development of Novel Catalytic Transformations

The reactivity of the bromine atom in 1-bromo-3,5-dinitrobenzene makes it an ideal candidate for a variety of catalytic cross-coupling reactions, which are fundamental in the construction of complex organic molecules. nbinno.comnbinno.com Future research in this area is geared towards creating more efficient, selective, and sustainable catalytic systems.

A primary focus is on the advancement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nbinno.comresearchgate.net While these methods are well-established, there is a continuous drive to develop catalysts that are more active, require lower catalyst loadings, and are effective under milder reaction conditions. This includes the exploration of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can enhance the stability and reactivity of the palladium catalyst. nih.gov Furthermore, the development of heterogeneous palladium catalysts, such as palladium on activated carbon (Pd/C), is a key area of interest as they offer advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications. researchgate.net

Another promising avenue is the use of visible-light-induced palladium catalysis. nih.gov This approach offers a greener alternative to traditional thermal methods by utilizing light energy to drive the catalytic cycle. Research in this area will likely focus on designing new photosensitizers and palladium complexes that can efficiently harness light energy to facilitate C-C and C-N bond formations with this compound.

The development of catalytic systems for direct C-H arylation using this compound is also a significant future direction. This would allow for the direct formation of bonds with unactivated C-H bonds, offering a more atom-economical approach to synthesizing complex molecules.

Table 1: Areas of Advancement in Catalytic Transformations of this compound

| Research Area | Focus | Potential Impact |

| Advanced Palladium Catalysis | Development of highly active and stable homogeneous and heterogeneous catalysts. | Increased efficiency, lower costs, and improved sustainability in chemical synthesis. |

| Photocatalysis | Utilization of visible light to drive cross-coupling reactions. | Greener and more energy-efficient synthetic routes. |

| Direct C-H Arylation | Catalytic systems for the direct coupling of this compound with C-H bonds. | More atom-economical and streamlined synthetic processes. |

Advanced Computational Modeling for Predictive Toxicology

As with any chemical substance, understanding the potential toxicity of this compound and its derivatives is paramount. Future research is increasingly turning to advanced computational models to predict toxicity, thereby reducing the reliance on expensive and time-consuming animal testing. azolifesciences.com

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this endeavor. nih.govnih.govirb.hrmdpi.com These models correlate the structural features of molecules with their biological activity, including toxicity. For nitroaromatic compounds like this compound, future QSAR studies will aim to build more robust and predictive models by incorporating a wider range of molecular descriptors and utilizing larger datasets. nih.govmdpi.com The goal is to develop models that can accurately predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and ecotoxicity. nih.gov

Machine learning (ML) and deep learning (DL) are also poised to revolutionize predictive toxicology. nih.govresearchgate.netjocpr.comjocpr.com These artificial intelligence-based approaches can analyze vast amounts of data to identify complex patterns that may not be apparent with traditional QSAR methods. Future research will focus on developing and validating ML and DL models for nitroaromatic compounds, which could lead to highly accurate predictions of their toxicological profiles. nih.govresearchgate.net These models can be trained on existing toxicological data to predict the properties of new or untested compounds. jocpr.com

The integration of "omics" data (genomics, proteomics, metabolomics) into computational models is another exciting frontier. By understanding how this compound and its metabolites interact with biological systems at a molecular level, researchers can develop more mechanistic and predictive toxicology models.

Table 2: Computational Approaches for Predictive Toxicology of this compound

| Modeling Technique | Description | Future Research Focus |

| QSAR | Correlates molecular structure with biological activity. | Development of more robust models with larger datasets and improved descriptors. |

| Machine Learning/Deep Learning | Utilizes AI to identify complex patterns in large datasets for toxicity prediction. | Creation and validation of highly accurate predictive models for various toxicity endpoints. |

| "Omics" Integration | Incorporates genomic, proteomic, and metabolomic data into toxicological models. | Elucidation of mechanisms of toxicity and development of more predictive models. |

Bioremediation and Green Chemical Applications

The environmental fate of nitroaromatic compounds is a significant concern, and bioremediation offers a promising, environmentally friendly approach for their removal from contaminated sites. ijeab.com Future research in this area will focus on identifying and engineering microorganisms and enzymes that can efficiently degrade this compound.

The study of microbial degradation pathways is crucial. slideshare.netyork.ac.uknih.gov Researchers are working to isolate and characterize bacteria and fungi that can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. nih.govslideshare.net Understanding the enzymatic processes involved in the initial steps of degradation, such as the reduction of the nitro groups, is a key focus. researchgate.net Future work will likely involve genetic engineering of these microorganisms to enhance their degradation capabilities and their resilience in various environmental conditions.

Enzymatic bioremediation, using isolated enzymes, is another area of active research. researchgate.net Nitroreductases, for example, can catalyze the reduction of nitro groups, which is often the first step in the degradation of nitroaromatics. researchgate.net The development of robust and reusable immobilized enzyme systems could provide an effective and targeted approach for treating contaminated water and soil.

Beyond remediation, there is growing interest in using biocatalysis for "green" chemical synthesis. Enzymes could be used to perform specific transformations on this compound under mild and environmentally benign conditions, offering an alternative to traditional chemical synthesis.

Table 3: Bioremediation and Green Chemistry Strategies for Dinitroaromatics

| Approach | Description | |

| Microbial Remediation | Utilizing microorganisms to break down the compound. | Isolation of novel strains, genetic engineering for enhanced degradation. |

| Enzymatic Remediation | Using isolated enzymes for targeted degradation. | Development of immobilized enzyme systems for practical applications. |

| Biocatalysis | Employing enzymes for green chemical synthesis. | Exploration of enzymatic transformations for the synthesis of valuable chemicals. |

Exploration of New Synthetic Applications in Materials Science

The unique structure of this compound, with its reactive bromine atom and electron-withdrawing nitro groups, makes it an attractive building block for the synthesis of novel materials with tailored properties. nbinno.com Future research will explore its incorporation into a variety of advanced materials.

One area of significant potential is the development of functional polymers. mdpi.com By utilizing the reactivity of the bromine atom in polymerization reactions, such as palladium-catalyzed cross-coupling, this compound can be incorporated into polymer backbones. rsc.orguea.ac.uk The presence of the dinitro groups can impart specific electronic and physical properties to the resulting polymers, making them potentially useful in applications such as organic electronics, sensors, and high-performance plastics. Research will focus on controlling the polymer architecture and exploring the properties of these new materials.

The synthesis of conjugated microporous polymers (CMPs) is another promising direction. rsc.orguea.ac.uk These materials have high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. The rigid and defined geometry of the this compound unit could be exploited to create CMPs with specific pore sizes and functionalities.

Furthermore, the dinitroaromatic core can be chemically modified to introduce other functional groups, opening up possibilities for the creation of a wide range of new materials. For example, reduction of the nitro groups to amino groups would provide a route to new polyamides and polyimides with unique properties.

Table 4: Potential Applications of this compound in Materials Science

| Material Type | Synthetic Approach | Potential Applications |

| Functional Polymers | Polymerization via cross-coupling reactions. | Organic electronics, sensors, high-performance plastics. |

| Conjugated Microporous Polymers | Formation of porous networks. | Gas storage and separation, catalysis. |

| Modified Aromatic Monomers | Chemical transformation of the nitro groups. | Synthesis of novel polyamides, polyimides, and other functional materials. |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-bromo-3,5-dinitrobenzene, and what factors influence reaction yields?

- Methodology : The compound is typically synthesized via bromination of 1,3-dinitrobenzene using -bromosuccinimide (NBS) in concentrated sulfuric acid at 60°C for 48 hours . Key variables affecting yield include reaction temperature, stoichiometry of NBS, and purification methods (e.g., flash column chromatography with heptane/ethyl acetate), yielding ~43% . Alternative routes, such as electrophilic aromatic substitution under controlled nitration/bromination sequences, are also documented but require precise control of nitro group orientation .

Q. How does the electronic influence of nitro groups affect the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing nitro groups meta to the bromine atom activate the C–Br bond toward nucleophilic aromatic substitution (SAr) or Suzuki-Miyaura coupling. For example, Suzuki coupling with phenylboronic acid using Pd(OAc) and potassium phosphate in refluxing water yields 3,5-dinitro-1,1’-biphenyl (88% yield) . The nitro groups stabilize the transition state by withdrawing electron density, enhancing oxidative addition of Pd(0) to the C–Br bond .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : Flash column chromatography with nonpolar solvents (e.g., heptane:ethyl acetate gradients) effectively removes unreacted starting materials and byproducts . Post-reaction workup includes acid quenching (1N HCl), extraction with ethyl acetate, and drying over NaSO . Recrystallization from ethanol/water mixtures may further improve purity for sensitive applications .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in multi-step syntheses of nitrogen-containing heterocycles?

- Methodology : The bromine atom serves as a leaving group in nucleophilic substitutions, while nitro groups direct incoming nucleophiles to specific positions. For instance, in azete derivative synthesis, the nitro groups stabilize intermediates via resonance, enabling ring closure under mild conditions without requiring extreme pH or temperature . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How can competing side reactions (e.g., debromination or nitro reduction) be mitigated during functionalization of this compound?

- Methodology :

- Debromination : Use inert atmospheres (N/Ar) to prevent radical pathways. Catalytic systems with chelating ligands (e.g., PPh) stabilize Pd(0) intermediates, reducing undesired C–Br cleavage .

- Nitro Reduction : Avoid reductive conditions (e.g., H/Pd-C). Instead, employ non-reductive coupling partners (e.g., boronic acids) .

- Byproduct Analysis : Monitor reactions via NMR (e.g., disappearance of δ 8.84 ppm aromatic protons) .

Q. What strategies optimize the synthesis of this compound derivatives for materials science applications?

- Methodology :

- Halogen Exchange : Replace bromine with iodine via Finkelstein reaction using NaI in acetone, yielding 1-iodo-3,5-dinitrobenzene for photoluminescent materials .

- Functional Group Compatibility : Nitro groups tolerate fluorination (e.g., Balz-Schiemann reaction) to generate 1-bromo-3,5-difluorobenzene intermediates for liquid crystals .

- Scale-Up : Continuous flow reactors enhance reproducibility and safety by minimizing exposure to hazardous intermediates .

Q. How do steric and electronic effects influence the crystallization and stability of this compound co-crystals?

- Methodology : X-ray crystallography reveals that nitro groups participate in π-stacking and halogen bonding, stabilizing co-crystals with electron-rich aromatics (e.g., pyrene). Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify intermolecular interactions .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.